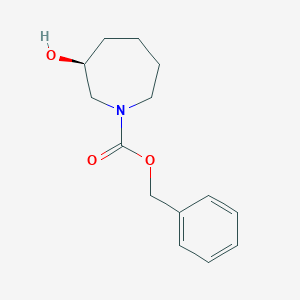

benzyl (3S)-3-hydroxyazepane-1-carboxylate

Description

Overview of Seven-Membered Heterocyclic Azacycles in Advanced Organic Synthesis

Seven-membered heterocyclic rings containing a nitrogen atom, known as azepanes or azepines, are significant structural motifs in a multitude of natural products and synthetic molecules. daneshyari.comnih.gov These N-heterocycles are fundamental components in numerous pharmaceutical frameworks, agrochemicals, and functional materials. researchgate.netresearchgate.net The synthesis of seven-membered rings, however, presents a considerable challenge to organic chemists due to unfavorable enthalpic and entropic factors associated with their formation compared to their five- and six-membered counterparts. daneshyari.com

Despite these synthetic hurdles, a variety of methods have been developed to construct the azepane core. These strategies include ring-closing metathesis, ring-expansion reactions, halo-cyclisation, and intramolecular reductive amination. daneshyari.com The development of efficient, metal-free cascade approaches is also a significant area of research, aiming to build these complex scaffolds in a more streamlined fashion. nih.gov The inherent flexibility and three-dimensional nature of the azepane ring make it an attractive feature in the design of molecules intended to interact with biological targets. researchgate.net

Significance of Azepane Scaffolds in Academic Research and Chemical Building Blocks

The azepane scaffold is a highly valued structure in medicinal chemistry and drug discovery. nih.gov In fact, azepanes are among the top 100 most frequently used ring systems in the development of small-molecule drugs. daneshyari.com The structural diversity of azepane derivatives has proven instrumental in the discovery of new therapeutic agents, with more than 20 drugs containing this scaffold approved by the U.S. Food and Drug Administration (FDA). nih.gov

These compounds exhibit a wide spectrum of pharmacological activities, leading to their use as anti-cancer, antimicrobial, and anti-Alzheimer's disease agents, among other applications. nih.gov The fungal metabolite balanol, a potent protein kinase inhibitor, is a well-known natural product containing an azepane core. researchgate.net In academic and industrial research, azepane derivatives serve as crucial chiral building blocks for the synthesis of more complex, biologically active molecules. researchgate.netnih.govportico.org The ability to functionalize the azepane ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Academic Context and Research Landscape of Chiral 3-Hydroxyazepane Derivatives

Within the broader class of azepanes, chiral 3-hydroxyazepane derivatives represent a substructure of significant academic interest. The presence of a hydroxyl group and a defined stereocenter introduces specific functionalities and spatial arrangements that can be critical for molecular recognition and biological function. The demand for enantiomerically pure compounds in the pharmaceutical industry has driven extensive research into the stereoselective synthesis of such molecules. nih.gov

Advanced synthetic strategies are employed to control the stereochemistry at the 3-position of the azepane ring. These methods include palladium(II)-catalysed Overman rearrangements and osmium-catalyzed tethered aminohydroxylation reactions. rsc.orgnih.govacs.orgnih.gov These techniques allow for the precise installation of both the amine and hydroxyl functionalities with high regio- and stereocontrol. rsc.orgnih.gov Chiral 3-hydroxyazepane derivatives are valuable as intermediates in the synthesis of complex natural products and as mimics of sugar molecules, known as iminosugars, which can act as potent enzyme inhibitors. acs.orgnih.gov Benzyl (B1604629) (3S)-3-hydroxyazepane-1-carboxylate is one such chiral building block, providing a synthetically useful handle (the benzyloxycarbonyl protecting group) for further chemical transformations.

Chemical Compound Data

The following table provides key chemical identifiers and properties for the subject compound.

| Property | Value |

| IUPAC Name | benzyl (3S)-3-hydroxyazepane-1-carboxylate |

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| Canonical SMILES | C1CCN(CC@HO)C(=O)OCC2=CC=CC=C2 |

| InChI Key | ADANQYYHJVOFNG-SSDOTTSWSA-N |

Research Findings on Synthesis

The stereoselective synthesis of chiral hydroxylated azepanes is a key focus of research in this area. Different methodologies have been developed to achieve high levels of stereocontrol.

| Synthetic Approach | Key Features | Reference |

| Palladium(II)-Catalysed Overman Rearrangement | A multi-bond forming, three-step tandem process is used to create a 2,3,6,7-tetrahydro-3-amidoazepine intermediate, which is then hydroxylated. Asymmetric synthesis is achieved using a chiral palladium catalyst. | rsc.orgnih.gov |

| Osmium-Catalyzed Tethered Aminohydroxylation | This strategy relies on the aminohydroxylation of specific allylic alcohols. The tethering approach ensures complete regio- and stereocontrol for the formation of the new C-N bond. | acs.orgnih.gov |

| Ring-Expansion/Cyclization | These methods often start from appropriately derivatized sugars or furans with pre-established stereochemistry. Common reactions include reductive amination or the opening of epoxide rings with suitable amines. | daneshyari.com |

Structure

2D Structure

Properties

IUPAC Name |

benzyl (3S)-3-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADANQYYHJVOFNG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@H](C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Elucidation and Absolute Configuration Assignment for Azepane Derivatives

Methodologies for Determining Absolute Stereochemistry

The establishment of the absolute configuration of a chiral molecule like benzyl (B1604629) (3S)-3-hydroxyazepane-1-carboxylate is a rigorous process that often involves a multi-pronged approach to ensure an accurate and reliable assignment. The primary methods utilized include spectroscopic chiral analysis, chemical derivatization with known chiral standards, and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While standard 1D and 2D NMR techniques can confirm the connectivity of atoms, specialized experiments are necessary to probe the spatial relationships between atoms, which is the essence of stereochemistry. The Nuclear Overhauser Effect (NOE) is a phenomenon that is particularly useful in this regard. NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. This distance dependence makes it an excellent tool for determining the proximity of protons in a molecule.

In the context of benzyl (3S)-3-hydroxyazepane-1-carboxylate, a 2D NMR experiment such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal correlations between protons that are close in space, typically within 5 Å. For the azepane ring, which can exist in various conformations, NOE data can help to establish the relative stereochemistry of the substituents. For instance, a NOESY experiment could show a correlation between the proton on the carbon bearing the hydroxyl group (C3) and specific protons on the adjacent methylene (B1212753) groups of the azepane ring. The presence or absence of certain NOE cross-peaks can help to deduce the preferred conformation of the ring and the relative orientation of the hydroxyl group with respect to other protons on the ring.

Table 1: Hypothetical NOE Correlations for a Chair-like Conformation of an Azepane Derivative (Note: This table is illustrative and not based on experimental data for the specific title compound, as such data is not publicly available.)

| Irradiated Proton | Observed NOE Correlation | Implied Proximity |

| H-3 (axial) | H-5 (axial), H-2 (axial) | syn-axial relationship |

| H-3 (equatorial) | H-2 (equatorial), H-4 (equatorial) | syn-equatorial relationship |

By analyzing the pattern of NOE correlations, chemists can build a three-dimensional model of the molecule and determine the relative configuration of its stereocenters. However, NOE by itself does not establish the absolute configuration.

Chemical derivatization is a classical yet highly effective method for determining the absolute configuration of a chiral molecule. This technique involves reacting the compound of unknown stereochemistry with a chiral derivatizing agent (CDA) of a known absolute configuration to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be distinguished by techniques such as NMR spectroscopy or chromatography.

A common approach for chiral alcohols is the Mosher's ester analysis. In this method, the alcohol is reacted with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form two different diastereomeric esters. The 1H NMR spectra of these esters are then compared. The anisotropic effect of the phenyl group in the MTPA moiety causes the protons near the newly formed chiral center to experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ = δS - δR). By analyzing the sign of these chemical shift differences for protons on either side of the stereocenter, the absolute configuration of the original alcohol can be determined.

For this compound, derivatization of the hydroxyl group with (R)- and (S)-MTPA would yield two diastereomeric esters. Analysis of the 1H NMR spectra of these esters would allow for the assignment of the absolute configuration at the C3 position.

Another strategy within this category is the conversion of the molecule of interest into a compound whose absolute configuration is already known. For example, in a study on a related compound, the absolute stereochemistry of (-)-tert-butyl-3-hydroxyazepane-1-carboxylate was determined by converting it into the known (R)-(-)-benzyl-3-hydroxyazepane-1-carboxylate. This was achieved by deprotecting the tert-butyl carboxylate and then reprotecting the nitrogen with a benzyl chloroformate. By comparing the optical rotation of the synthesized product with the literature value for the known (R)-enantiomer, the absolute configuration of the starting material could be confidently assigned.

Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

To determine the absolute configuration, anomalous dispersion effects, particularly from heavier atoms in the molecule or through the use of a specific X-ray wavelength, are utilized. The Flack parameter is a value calculated during the crystallographic refinement that indicates whether the determined absolute configuration is correct. A Flack parameter close to zero for a known chirality of the X-ray beam confirms the assigned absolute structure.

For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. The resulting crystal structure would provide a definitive and highly accurate depiction of the three-dimensional arrangement of its atoms, confirming the (3S) configuration of the stereocenter at the C3 position of the azepane ring.

Advanced Spectroscopic and Structural Elucidation Techniques in Azepane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the chemical environment of atomic nuclei within a molecule. By analyzing the behavior of these nuclei in a magnetic field, chemists can deduce the structure of a compound.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In benzyl (B1604629) (3S)-3-hydroxyazepane-1-carboxylate, the ¹H NMR spectrum would reveal distinct signals for each unique proton. The protons of the benzyl group would typically appear in the aromatic region (around 7.3 ppm), while the benzylic CH₂ protons would show a characteristic singlet or a pair of doublets near 5.1 ppm.

The protons on the seven-membered azepane ring would present a more complex pattern in the aliphatic region of the spectrum. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, its chemical shift influenced by the electronegativity of the oxygen atom. The adjacent methylene (B1212753) (CH₂) groups and other ring protons would exhibit complex splitting patterns due to spin-spin coupling, providing valuable data on their spatial relationships. The presence of the hydroxyl proton (-OH) would be confirmed by a signal that is typically broad and its position can be concentration and solvent dependent; it can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl (3S)-3-hydroxyazepane-1-carboxylate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.3 | Multiplet |

| Benzylic (CH₂) | ~5.1 | Singlet |

| CH-OH | 3.8 - 4.2 | Multiplet |

| Azepane Ring (CH₂) | 1.5 - 3.7 | Multiplets |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carbamate (B1207046) group is highly deshielded and would appear downfield, typically in the range of 155-157 ppm. The aromatic carbons of the benzyl group would resonate between 127 and 137 ppm.

The carbon attached to the hydroxyl group (C-OH) would be found around 70 ppm. The other carbons of the azepane ring would appear at higher field strengths, with their specific chemical shifts influenced by their position relative to the nitrogen atom and the hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~156 |

| Aromatic (ipso-C) | ~137 |

| Aromatic (C₆H₅) | 127 - 129 |

| Benzylic (CH₂) | ~67 |

| C-OH | ~70 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further layers of structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of the protons within the azepane ring. chemicalbook.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. chemicalbook.com This technique is invaluable for definitively assigning which protons are attached to which carbons in the azepane and benzyl moieties. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. chemicalbook.com This can be used to connect fragments of the molecule, for instance, by showing a correlation from the benzylic protons to the carbonyl carbon, confirming the structure of the benzyl carbamate group. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the seven-membered ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, MS analysis would confirm the molecular mass and provide evidence for its key structural features.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₉NO₃), the expected exact mass would be calculated. An HRMS measurement confirming this value would provide strong evidence for the compound's identity and purity. Fragmentation analysis would likely show a prominent peak corresponding to the loss of the benzyl group or cleavage of the azepane ring, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The carbonyl (C=O) stretching vibration of the carbamate group would give rise to a strong, sharp peak around 1680-1700 cm⁻¹. The C-O stretching of the ester and alcohol groups would appear in the 1000-1300 cm⁻¹ region. Finally, characteristic peaks for C-H stretching of the aromatic and aliphatic parts of the molecule would be observed around 3000 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the benzyloxycarbonyl group. The azepane ring, being a saturated heterocyclic system, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

The key chromophore in the molecule is the benzene (B151609) ring and the adjacent carbonyl group of the carbamate functionality. These two components are in conjugation, which influences the energy of the electronic transitions. The expected electronic transitions are primarily π → π* transitions associated with the aromatic ring.

Detailed experimental data on the UV-Vis absorption maxima for this compound is not extensively reported in publicly available literature. However, based on the structure, theoretical absorption maxima can be predicted.

Table 1: Theoretical UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Associated Moiety | Transition Type |

| λmax 1 | ~260 nm | Benzene Ring | π → π |

| λmax 2 | ~220 nm | Carbonyl Group | n → π |

It is important to note that the exact absorption maxima and molar absorptivity (ε) values would need to be determined experimentally. The solvent used for analysis can also influence the spectrum due to solvatochromic effects.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, provide information about the redox properties of a molecule, specifically its oxidation and reduction potentials. The electrochemical behavior of this compound is expected to be influenced by the benzyloxycarbonyl group and the secondary alcohol.

The benzyloxycarbonyl group can undergo electrochemical reduction, likely involving the cleavage of the benzyl C-O bond. The aromatic ring itself can also be reduced at highly negative potentials. The secondary alcohol on the azepane ring can be electrochemically oxidized to a ketone.

Specific experimental cyclic voltammetry data for this compound is not readily found in scientific literature. A theoretical representation of expected redox processes is provided below.

Table 2: Predicted Electrochemical Behavior of this compound

| Process | Expected Potential Range (vs. reference electrode) | Moiety Involved | Notes |

| Oxidation | Positive potentials | Secondary alcohol | Irreversible oxidation to the corresponding ketone. |

| Reduction | Negative potentials | Benzyloxycarbonyl group | Potential cleavage of the benzyl group. |

The precise potentials for these processes would be dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material. Further research is required to experimentally determine the exact electrochemical signature of this compound.

Computational Approaches in Understanding Azepane Systems

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is characterized by a high degree of conformational flexibility. Computational methods are instrumental in exploring the potential energy surface of this ring to identify the most stable conformations and understand the factors governing its three-dimensional structure.

Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible azepane ring can adopt several low-energy conformations. High-level electronic structure calculations have been employed to perform a holistic conformational analysis of azepane and related seven-membered heterocycles. nih.gov These studies have revealed a landscape of various possible conformations, including chair, twist-chair, and twist-boat forms.

Computational studies consistently indicate that for the parent azepane, the twist-chair conformation is the most stable, representing the global minimum on the potential energy surface. nih.gov The chair conformation, in contrast, is often associated with a transition state rather than a stable minimum. nih.gov The boat and twist-boat conformations are also recognized as potential, albeit generally higher energy, conformers. nih.gov The relative energies of these principal conformations determine the conformational equilibrium of the azepane ring.

| Conformation | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Twist-Chair | 0.0 (Global Minimum) | Staggered arrangement of substituents, minimizing torsional strain. |

| Chair | Higher (Often a Transition State) | Can exhibit eclipsing interactions, leading to higher energy. |

| Twist-Boat | Intermediate | Relieves some of the steric strain present in the pure boat form. nih.gov |

| Boat | Highest | Significant steric strain from flagpole interactions. |

The conformational preferences of the azepane ring in benzyl (B1604629) (3S)-3-hydroxyazepane-1-carboxylate are significantly influenced by the presence of the N-benzylcarboxylate and the 3-hydroxy substituents. The introduction of a heteroatom, such as nitrogen in the azepane ring, already alters the electronic distribution and bond lengths compared to cycloheptane, which in turn affects the ring's conformation. nih.gov

The bulky N-benzylcarboxylate group is expected to have a profound impact on the conformational equilibrium. Its size will likely favor conformations that minimize steric interactions. Computational modeling studies on similarly N-substituted systems can provide insights into how such groups orient themselves to achieve the most stable arrangement. For instance, in N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat conformation was identified as a low-energy form due to favorable intramolecular interactions.

The position and orientation of the hydroxyl group at the C3 position are also critical. Its ability to form intramolecular hydrogen bonds with the nitrogen atom or the carbonyl oxygen of the carbamate (B1207046) could stabilize certain conformations over others. The stereochemistry at C3 (the (S)-configuration) will further dictate the preferred spatial arrangement of the hydroxyl group, either in a pseudo-axial or pseudo-equatorial position within the twist-chair or other low-energy conformations. Computational studies on substituted azepanes have shown that even a single fluorine atom can significantly bias the ring to one major conformation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules like benzyl (3S)-3-hydroxyazepane-1-carboxylate. DFT methods offer a good balance between computational cost and accuracy, making them well-suited for a range of investigations.

DFT methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure validation. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, a direct comparison between theoretical and experimental spectra can be made.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each nucleus in its lowest energy conformation. Discrepancies between the calculated and experimental spectra can often be resolved by considering the presence of multiple conformers in solution. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum. For the parent azepane, DFT calculations have been used to determine its vibrational modes. nih.gov For example, the N-H stretching vibration in azepane has been calculated to be around 3529 cm-1, which is in reasonable agreement with the experimental value. nih.gov

| Spectroscopic Technique | Predicted Parameter | Application for this compound |

|---|---|---|

| NMR | Chemical Shifts (1H, 13C), Coupling Constants | Aids in the assignment of complex spectra and confirms the 3D structure in solution. |

| IR | Vibrational Frequencies and Intensities | Helps in identifying characteristic functional group vibrations (e.g., O-H, C=O, C-N). |

DFT provides a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity and stability. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the locations of the HOMO and LUMO can indicate the most probable sites for nucleophilic and electrophilic attack, respectively. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with other reagents. Global reactivity descriptors such as electronegativity, hardness, and softness can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. nih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful tools for investigating the conformational landscape and interaction dynamics of molecules like this compound. These techniques allow researchers to build three-dimensional models of the molecule and simulate its behavior in a virtual environment, providing insights that are often difficult to obtain through experimental methods alone. The conformational flexibility of the seven-membered azepane ring makes these computational approaches particularly valuable for understanding its biological activity. lifechemicals.com

Molecular Docking for Predicting Binding Affinities (as a computational method)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict the binding affinity and mode of interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on a defined scoring function. nih.gov

The scoring function estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. For instance, in a hypothetical docking study of this compound against a target protein, the results could be tabulated to compare its binding affinity with that of a known inhibitor.

Illustrative Molecular Docking Results

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | TYR210, LEU265, ASP290 |

| Known Inhibitor X | Hypothetical Kinase A | -9.2 | TYR210, VAL218, ASP290 |

The insights gained from molecular docking can guide the optimization of the ligand's structure to improve its binding affinity and selectivity for the target protein.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability Assessment

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. arabjchem.org In the context of drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking. arabjchem.org By simulating the complex's behavior in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other. researchgate.net

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. The simulation can also provide detailed information about the hydrogen bonds and other non-covalent interactions that stabilize the complex over time.

Illustrative MD Simulation Stability Metrics

| Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) |

|---|---|---|---|

| This compound - Kinase A | 100 | 1.8 ± 0.3 | 0.9 ± 0.2 |

| Known Inhibitor X - Kinase A | 100 | 1.5 ± 0.2 | 0.7 ± 0.1 |

A stable complex, as indicated by low and converging RMSD values, suggests that the ligand is likely to remain bound to the target, which is a desirable characteristic for a potential drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Structure-Activity Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for their biological function.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity.

For a series of azepane derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The model could reveal, for example, that the presence of a hydrogen bond donor at a specific position and a certain range of lipophilicity are crucial for high activity.

Illustrative QSAR Model Parameters

| Descriptor | Coefficient | Importance |

|---|---|---|

| LogP (Lipophilicity) | 0.54 | High |

| Hydrogen Bond Donors | 1.21 | High |

| Molecular Weight | -0.15 | Medium |

| Dipole Moment | 0.08 | Low |

Once a QSAR model is validated, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the drug discovery process.

Application of Benzyl 3s 3 Hydroxyazepane 1 Carboxylate As a Synthetic Intermediate

Role in the Elaboration of Complex Azepane-Based Architectures

The rigid, yet conformationally flexible, azepane scaffold is a prevalent motif in a multitude of biologically active natural products and pharmaceutical agents. The stereochemically defined hydroxyl group at the C3 position of benzyl (B1604629) (3S)-3-hydroxyazepane-1-carboxylate serves as a crucial handle for the stereoselective introduction of further functionality, enabling the construction of highly substituted and complex azepane cores.

One of the most significant applications of chiral azepane precursors is in the total synthesis of natural products like (-)-Balanol, a potent inhibitor of protein kinase C (PKC). nih.govbenthamdirect.comresearchgate.netingentaconnect.com While many synthetic routes to Balanol employ different starting materials, the strategic importance of a pre-functionalized, chiral azepane unit is a recurring theme. The hydroxyl group in a precursor analogous to benzyl (3S)-3-hydroxyazepane-1-carboxylate can be envisioned to direct subsequent transformations or be converted into other functional groups necessary for the final complex structure. For instance, the synthesis of the hexahydroazepine core of Balanol often involves the stereocontrolled introduction of substituents, a process that can be facilitated by a resident hydroxyl group. beilstein-journals.org

Furthermore, the azepane ring can act as a scaffold for creating conformationally constrained peptide mimetics. The defined stereochemistry at the C3 position influences the spatial orientation of substituents, which in turn can induce specific secondary structures, such as β-turns or helical motifs, in peptide chains. csic.es This has significant implications in medicinal chemistry for the design of peptides with enhanced stability and biological activity.

Precursor for the Synthesis of Diversified Azepane Derivatives

The chemical reactivity of the hydroxyl group and the N-Cbz protecting group in this compound allows for its conversion into a wide range of functionalized azepane derivatives. These transformations provide access to novel compounds with potentially interesting biological properties.

Oxidation of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone, benzyl (3S)-3-oxoazepane-1-carboxylate. This ketone functionality opens up a plethora of synthetic possibilities, including nucleophilic additions to the carbonyl group and α-functionalization. The synthesis of substituted oxo-azepines is a key strategy for accessing compounds with potential applications as glycosidase inhibitors. mdpi.com

Functionalization via the Hydroxyl Group: The hydroxyl group can undergo a variety of chemical transformations, as illustrated in the table below, to introduce diverse functionalities onto the azepane ring.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |

| Esterification | Acyl chloride or Carboxylic acid, Coupling agent | Ester |

| Nucleophilic Substitution | Activation (e.g., as a tosylate), Nucleophile | Amine, Azide, etc. |

These derivatization reactions are fundamental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological activity. For example, in the development of kinase inhibitors, the ability to introduce a variety of substituents on the azepane core is crucial for enhancing potency and selectivity. ed.ac.uk

Modification of the N-Protecting Group: The benzyloxycarbonyl (Cbz) group is a versatile protecting group that can be removed under various conditions, most commonly via hydrogenolysis. Deprotection reveals the secondary amine, which can then be functionalized in numerous ways, including acylation, alkylation, and reductive amination. This allows for the introduction of a second point of diversity in the molecular scaffold.

Utility in Advanced Organic Synthesis Strategies

This compound is a valuable tool in more complex and advanced synthetic strategies that require precise control over stereochemistry and functionality.

Chiral Building Block in Asymmetric Synthesis: The inherent chirality of this compound makes it an excellent starting material for the asymmetric synthesis of complex molecules. The stereocenter at C3 can influence the stereochemical outcome of reactions at other positions on the ring, a concept known as substrate-controlled stereoselection. This is particularly important in the synthesis of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.govpatsnap.commdpi.com

Application in Ring-Expansion and Ring-Opening Strategies: While not directly undergoing ring-opening itself, derivatives of this compound can be employed in synthetic sequences that involve subsequent ring manipulations. For instance, the introduction of specific functional groups on the azepane ring could facilitate ring-closing metathesis or other cyclization reactions to form bicyclic systems. Conversely, cleavage of the azepane ring at a later stage could be a strategic step in the synthesis of complex acyclic or macrocyclic structures.

Use in the Synthesis of Conformationally Constrained Peptides: The incorporation of azepane-derived amino acids into peptides is a powerful strategy for controlling their conformation. The seven-membered ring restricts the torsional angles of the peptide backbone, leading to more defined three-dimensional structures. This is of great interest in the design of peptide-based drugs and probes for studying protein-protein interactions. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in Chiral Azepane Chemistry

Development of Novel and More Efficient Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure azepanes is a cornerstone of their application in drug discovery. While numerous methods exist, the development of more efficient and practical stereoselective strategies remains a significant research focus. Future advancements are expected to concentrate on several key areas:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool. Future research will likely see the development of novel catalytic systems for the asymmetric synthesis of azepane precursors and for the direct asymmetric functionalization of the azepane ring. This includes advancements in transition-metal catalysis, organocatalysis, and biocatalysis. For instance, the enantioselective reduction of a cyclic enone precursor to benzyl (B1604629) (3S)-3-hydroxyazepane-1-carboxylate could be achieved with higher efficiency and selectivity using newly designed chiral catalysts.

Ring Expansion and Rearrangement Reactions: Strategies involving the expansion of smaller, more readily available chiral rings, such as piperidines, offer an elegant entry to the azepane core. rsc.org Future work will likely focus on developing novel ring expansion protocols that are both highly stereoselective and regioselective. rsc.org For example, a diastereomerically pure piperidine (B6355638) derivative could be transformed into a specific enantiomer of a substituted azepane with high fidelity. rsc.org

Dearomative Ring Expansion: A recent innovative strategy involves the photochemical dearomative ring expansion of nitroarenes to furnish complex azepanes. nih.gov This approach, which utilizes blue light at room temperature, allows for the transformation of a six-membered aromatic ring into a seven-membered azepane ring system in two steps. nih.gov Further exploration of this methodology could provide rapid access to a wide range of structurally diverse and functionally rich chiral azepanes. nih.gov

Osmium-Catalyzed Tethered Aminohydroxylation: A novel stereoselective approach for the synthesis of heavily hydroxylated azepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation reaction. acs.orgnih.gov This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. acs.orgnih.gov Subsequent intramolecular reductive amination yields the desired azepane. acs.orgnih.gov This strategy holds promise for the synthesis of complex polyhydroxylated chiral azepanes. acs.orgnih.gov

| Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | High enantiomeric excess, catalytic turnover. |

| Ring Expansion | Expansion of smaller chiral rings (e.g., piperidines). rsc.org | Access to complex azepanes from readily available precursors. rsc.org |

| Dearomative Ring Expansion | Photochemical expansion of nitroarenes. nih.gov | Rapid access to diverse azepanes from simple starting materials. nih.gov |

| Tethered Aminohydroxylation | Osmium-catalyzed formation of a C-N bond with stereocontrol. acs.orgnih.gov | Synthesis of highly functionalized azepanes. acs.orgnih.gov |

Exploration of Unconventional and Fused Azepane Ring Systems

While monocyclic chiral azepanes are of significant interest, the exploration of more complex, unconventional, and fused ring systems is a burgeoning area of research. These novel scaffolds can occupy unique regions of chemical space and may exhibit novel biological activities.

Bridged and Fused Azepanes: The synthesis of bridged azepanes, such as the 2-azabicyclo[3.2.1]octane system, can be achieved through stereoselective ring expansion of smaller bicyclic precursors. researchgate.net These rigid structures can serve as valuable scaffolds in medicinal chemistry and as chiral ligands in asymmetric catalysis. researchgate.net The development of new synthetic routes to access a wider variety of fused azepine derivatives is an active area of investigation. researchgate.netscispace.comresearchgate.net For example, sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles provides an efficient method for the formation of fused dihydroazepine derivatives. researchgate.netscispace.com Another approach involves an intramolecular 1,3-dipolar azide-alkyne cycloaddition to construct quinoline-fused triazolo-azepines. rsc.org

Novel Heterocycle Fusions: The fusion of the azepane ring to other heterocyclic systems can lead to novel chemical entities with unique pharmacological profiles. Research is ongoing to develop efficient methods for the synthesis of these complex molecules. For instance, a cascade Michael/aldol-like cyclization reaction can be used to afford tricyclic systems such as pyrrolo[2,1-a]isoindolone and tetrahydropyrido[2,1-a]isoindolone. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Azepane Design and Synthesis

Predictive Modeling for Stereoselectivity: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the stereochemical outcome of a given transformation. nih.govnih.gov This can significantly reduce the amount of empirical screening required to identify optimal reaction conditions for the synthesis of a specific enantiomer of a chiral azepane like benzyl (3S)-3-hydroxyazepane-1-carboxylate.

De Novo Design of Chiral Ligands and Catalysts: Generative AI models can be used to design novel chiral ligands and catalysts with enhanced selectivity and activity for specific reactions. nih.gov This approach has the potential to accelerate the discovery of new and more efficient methods for asymmetric azepane synthesis. nih.gov

Elucidation of Absolute Configuration: Machine learning approaches are being developed to aid in the determination of the absolute configuration of complex chiral molecules from chiroptical spectroscopy data. uva.nlaihub.org This can provide a more rapid and reliable alternative to traditional methods. uva.nlaihub.org

| Application Area | Description | Impact on Azepane Chemistry |

| Predictive Stereoselectivity | ML models predict the stereochemical outcome of reactions. nih.govnih.gov | Faster optimization of synthetic routes. |

| De Novo Catalyst Design | AI generates novel chiral catalysts. nih.gov | Discovery of more efficient and selective syntheses. |

| Absolute Configuration Determination | ML assists in interpreting chiroptical spectra. uva.nlaihub.org | Rapid and reliable stereochemical assignment. |

Advanced Analytical Methodologies for Comprehensive Azepane Characterization

The unambiguous characterization of chiral azepanes, including the determination of their enantiomeric purity and absolute configuration, is crucial for their development and application. Advances in analytical techniques are providing more powerful tools for this purpose. researchgate.netlongdom.orgbiotherapeuticsanalyticalsummit.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) is a cornerstone for the separation and quantification of enantiomers. rsc.orgcsfarmacie.czchiralpedia.com Future developments will likely focus on the design of novel CSPs with broader applicability and higher separation efficiency. csfarmacie.cz The use of "green" chiral HPLC methods, such as high-temperature liquid chromatography and subcritical water as the mobile phase, is also a growing trend. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the relative and absolute stereochemistry of chiral molecules, especially those with rigid or semi-rigid conformations. wordpress.comresearchgate.net The development of new NMR pulse sequences and computational methods for spectral analysis will continue to enhance the power of this technique for characterizing chiral azepanes.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of synthesized compounds. mdpi.comnih.govnist.gov When coupled with chiral separation techniques like HPLC-MS/MS, it can be used for the enantioselective pharmacokinetic study of chiral drugs. rsc.org

Q & A

Q. What are best practices for handling instability under acidic or oxidative conditions?

- Methodological Answer :

- Stabilizing agents : Additives like BHT (butylated hydroxytoluene) prevent oxidation.

- Inert atmospheres : Argon/N2 blankets during reactions.

- Low-temperature storage : –20°C in desiccated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.